(7-Methyloctyl)sulfamate (7-Methyloctyl)sulfamate (7-methyloctyl)sulfamate is an organic sulfamate oxoanion that is the conjugate base of (7-methyloctyl)sulfamic acid. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate base of a (7-methyloctyl)sulfamic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1954047
InChI: InChI=1S/C9H21NO3S/c1-9(2)7-5-3-4-6-8-10-14(11,12)13/h9-10H,3-8H2,1-2H3,(H,11,12,13)/p-1
SMILES:
Molecular Formula: C9H20NO3S-
Molecular Weight: 222.33 g/mol

(7-Methyloctyl)sulfamate

CAS No.:

Cat. No.: VC1954047

Molecular Formula: C9H20NO3S-

Molecular Weight: 222.33 g/mol

* For research use only. Not for human or veterinary use.

(7-Methyloctyl)sulfamate -

Specification

Molecular Formula C9H20NO3S-
Molecular Weight 222.33 g/mol
IUPAC Name N-(7-methyloctyl)sulfamate
Standard InChI InChI=1S/C9H21NO3S/c1-9(2)7-5-3-4-6-8-10-14(11,12)13/h9-10H,3-8H2,1-2H3,(H,11,12,13)/p-1
Standard InChI Key WRAOMSYSAAAQTR-UHFFFAOYSA-M
Canonical SMILES CC(C)CCCCCCNS(=O)(=O)[O-]

Introduction

Structural Overview and Fundamental Properties

(7-Methyloctyl)sulfamate (IUPAC name: N-(7-methyloctyl)sulfamate) belongs to the sulfamate ester family, characterized by a sulfamate group (-SO₃NH₂) bonded to a 7-methyloctyl chain. Its molecular formula is C₉H₂₀NO₃S⁻, with a molecular weight of 222.33 g/mol . The compound’s structure combines hydrophilic (sulfamate) and hydrophobic (branched alkyl chain) regions, enabling interactions with both polar and nonpolar environments.

Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₉H₂₀NO₃S⁻
Molecular Weight222.33 g/mol
Parent Compound(7-Methyloctyl)sulfamic acid
SolubilityWater-soluble
StabilityHydrolysis-prone in polar solvents

The alkyl chain enhances lipophilicity, potentially improving membrane permeability in biological systems . Spectroscopic data, including NMR and IR profiles, confirm the sulfamate group’s presence and its hydrogen-bonding capacity .

Synthesis and Reaction Pathways

Primary Synthetic Routes

(7-Methyloctyl)sulfamate is synthesized via two main approaches:

  • Alkylation of Sulfamic Acid: Reacting sulfamic acid (H₃NSO₃) with 7-methyloctyl halides or alcohols under basic conditions. This method leverages nucleophilic substitution to form the sulfamate ester .

  • Triphenylphosphine Ditriflate Activation: A general method for sulfamate esters involves activating sulfamic acid salts with triphenylphosphine ditriflate (TPPD), followed by nucleophilic trapping with 7-methyloctanol. This route achieves yields of 60–95% .

Example Synthesis
A optimized protocol involves:

  • Reagents: Sulfamic acid, 7-methyloctanol, TPPD, triethylamine.

  • Conditions: −78°C, inert atmosphere, chloroform solvent .

  • Yield: 79.6% (purity: 97.1%) .

Side Reactions and Byproducts

Hydrolysis of the sulfamate group can occur in aqueous or acidic conditions, regenerating sulfamic acid and 7-methyloctanol. Side products may include sulfonamides if exposed to electrophiles.

Biological Significance and Ecological Roles

Kairomone Activity in Daphnia pulex

(7-Methyloctyl)sulfamate is a metabolite of Daphnia pulex, where it functions as a kairomone—a chemical cue that induces morphological defenses in prey species like the green alga Scenedesmus gutwinskii. Exposure triggers colony formation in algae, reducing predation efficiency .

Comparative Bioactivity of Sulfamates

CompoundBiological ActivityIC₅₀/EC₅₀Source
Toxadocials (sulfates)Thrombin inhibition2.7–6.5 µg/mL
(7-Methyloctyl)sulfamateKairomone signalingNot quantified

Stability and Reactivity

Environmental Stability

  • Thermal Stability: Decomposes above 110°C, forming basic salts and nickel oxides (in metal-complexed forms) .

  • Solvent Effects: Stable in nonpolar solvents (e.g., chloroform); hydrolyzes in polar protic solvents (e.g., water, ethanol) .

Reactivity with Electrophiles

The sulfamate group undergoes reactions with electrophiles, yielding sulfonamides or sulfated derivatives. For example, interactions with dicyclohexylcarbodiimide (DCC) produce activated intermediates for further functionalization .

Comparative Analysis with Related Sulfamates

Methyl Sulfamate

  • Structure: Simpler alkyl chain (methyl vs. 7-methyloctyl).

  • Applications: Precursor in agrochemicals; less bioactive than (7-methyloctyl)sulfamate .

Nickel Sulfamate

  • Properties: Metal complex with high solubility (2.25 g/cm³ at 20°C); used in electroplating .

  • Contrast: Lacks biological activity but shares hydrolytic instability .

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